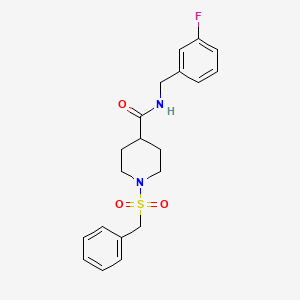

1-(benzylsulfonyl)-N-(3-fluorobenzyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a part of the piperidine class of chemicals, known for their diverse pharmacological properties. It’s structurally related to several derivatives that have been studied for their potential biological activities.

Synthesis Analysis

- Synthesis Techniques : The synthesis of similar piperidine derivatives involves nucleophilic substitution reactions and can be influenced by various factors such as solvents and temperature. For instance, N,N-Dimethylformamide has been found effective in the synthesis of related compounds at moderate temperatures (Sadeghzadeh et al., 2014).

Molecular Structure Analysis

- Crystal Structure : The crystal structure of related N-(arylsulfonyl) benzamides has been determined, revealing insights into molecular conformations and intermolecular interactions (Suchetan et al., 2016).

Chemical Reactions and Properties

- Reactivity : Piperidine derivatives have shown a range of reactivities, especially in the formation of complexes and interaction with biological targets. For example, Co(II) complexes of certain benzylsulfonyl piperidine derivatives have been synthesized and analyzed for their properties (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

- Solubility and Stability : The physical properties, such as solubility and stability of these compounds, are often influenced by their molecular structure and substituents. Studies on similar compounds can provide insights into their behavior under different conditions.

Chemical Properties Analysis

- Biological Interactions : Piperidine derivatives have shown diverse biological activities. For instance, some have been evaluated for their antimicrobial activities and interaction with biological enzymes (Khalid et al., 2013). These interactions are crucial in understanding the potential applications of these compounds.

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

A study on derivatives of piperidine, including those with sulfonyl and benzyl groups, found significant anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for developing antidementia agents, as compounds showing affinity for AChE over butyrylcholinesterase (BuChE) can increase acetylcholine levels in the brain, potentially improving cognitive functions in dementia patients. One derivative demonstrated 18,000 times greater affinity for AChE than BuChE, marking it for advanced development as an antidementia agent (Sugimoto et al., 1990).

Prokinetic Agent Development

Another application involves the synthesis of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including piperidine derivatives with sulfonyl groups, have shown potential as prokinetic agents by accelerating gastric emptying and increasing the frequency of defecation. This suggests their use in developing treatments for gastrointestinal motility disorders (Sonda et al., 2004).

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamide inhibitors, including those structurally related to the compound , has identified their potential in inhibiting carbonic anhydrase (CA) isoenzymes. These inhibitors display nanomolar half-maximal inhibitory concentration (IC50) values against various CA isoenzymes, suggesting their application in treating conditions associated with dysregulated CA activity (Supuran et al., 2013).

Antipsychotic Agent Synthesis

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, sharing structural similarities with the compound in focus, have been explored as dopamine D-2 receptor antagonists. Their selective inhibition suggests their utility in developing antipsychotic agents, particularly for conditions like schizophrenia (Högberg et al., 1991).

Antioxidant and Anticholinesterase Activities

A study on sulfonyl hydrazone scaffolds with piperidine rings highlights their significant antioxidant capacity and anticholinesterase activity. These properties indicate potential applications in neuroprotective therapies and the treatment of oxidative stress-related diseases (Karaman et al., 2016).

Propriétés

IUPAC Name |

1-benzylsulfonyl-N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c21-19-8-4-7-17(13-19)14-22-20(24)18-9-11-23(12-10-18)27(25,26)15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFGSJBJTWHAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)